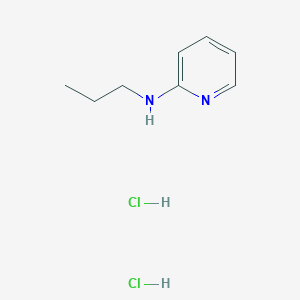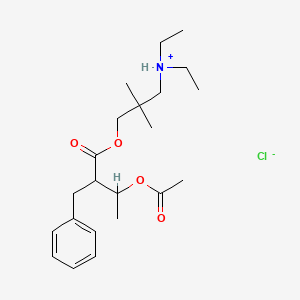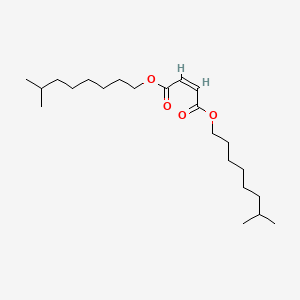
Diisononyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisononyl maleate is an organic compound with the molecular formula C22H40O4. It is an ester formed from maleic acid and isononyl alcohol. This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability. This compound is particularly valued in the production of polyvinyl chloride (PVC) and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisononyl maleate is synthesized through the esterification of maleic acid with isononyl alcohol. The reaction typically involves heating maleic acid with isononyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diisononyl maleate can undergo various chemical reactions, including:
Hydrogenation: The double bonds in the maleate moiety can be hydrogenated to form diisononyl succinate.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield maleic acid and isononyl alcohol.
Addition Reactions: The double bonds in the maleate group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Addition Reactions: Reagents such as bromine or hydrogen chloride can be used to add across the double bonds.
Major Products
Hydrogenation: Diisononyl succinate.
Hydrolysis: Maleic acid and isononyl alcohol.
Addition Reactions: Dibromo derivatives or other addition products depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Diisononyl maleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible PVC and other polymers.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to plasticizer exposure.
Medicine: Research into its biocompatibility and potential use in medical devices.
Industry: Widely used in the manufacture of flexible plastics, coatings, adhesives, and sealants.
Wirkmechanismus
The primary function of diisononyl maleate as a plasticizer is to intercalate between polymer chains, reducing intermolecular forces and increasing flexibility. The ester groups in this compound interact with the polymer matrix, allowing the material to become more pliable and easier to process. This interaction is primarily physical rather than chemical, as the plasticizer does not form covalent bonds with the polymer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl phthalate: Another widely used plasticizer with similar applications in PVC production.
Diisononyl 1,2-cyclohexanedicarboxylate: A non-phthalate plasticizer used as an alternative to phthalates in sensitive applications such as medical devices and food packaging.
Uniqueness
Diisononyl maleate is unique in its specific ester structure, which provides distinct physical properties compared to other plasticizers. Its ability to enhance the flexibility and durability of polymers while maintaining a relatively low toxicity profile makes it a valuable compound in various industrial applications.
Eigenschaften
CAS-Nummer |
53817-54-2 |
|---|---|
Molekularformel |
C22H40O4 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
bis(7-methyloctyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C22H40O4/c1-19(2)13-9-5-7-11-17-25-21(23)15-16-22(24)26-18-12-8-6-10-14-20(3)4/h15-16,19-20H,5-14,17-18H2,1-4H3/b16-15- |
InChI-Schlüssel |
CBWMVXMQKDYZDQ-NXVVXOECSA-N |
Isomerische SMILES |
CC(C)CCCCCCOC(=O)/C=C\C(=O)OCCCCCCC(C)C |
Kanonische SMILES |
CC(C)CCCCCCOC(=O)C=CC(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
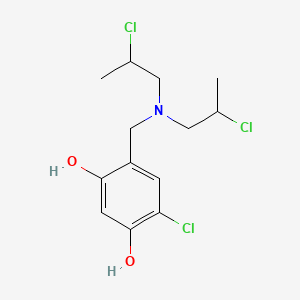
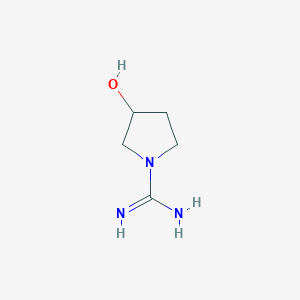
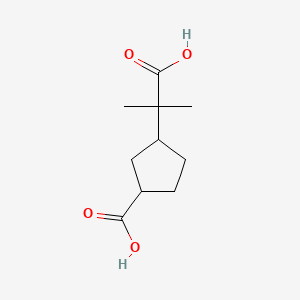
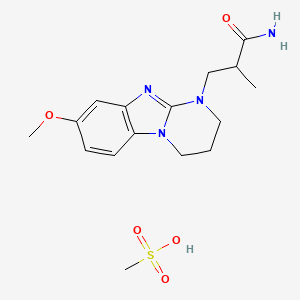
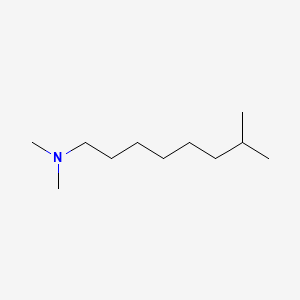
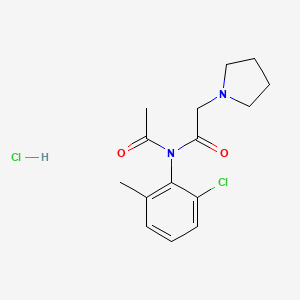
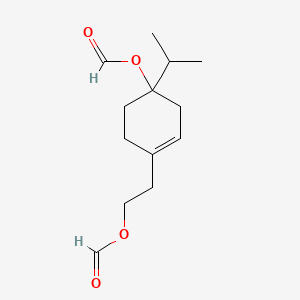
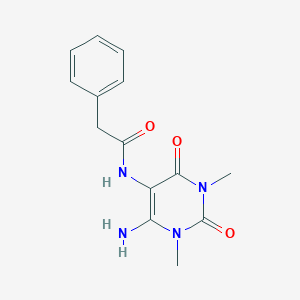
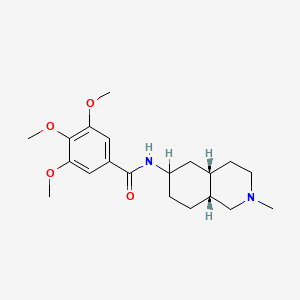
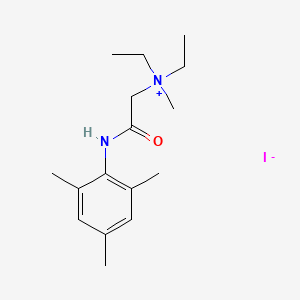
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
